3,7-Diazabicyclo[3.3.1]nonane
Overview
Description
3,7-Diazabicyclo[331]nonane is a bicyclic organic compound with the molecular formula C7H14N2 It is characterized by a unique structure that includes two nitrogen atoms within a bicyclic framework
Mechanism of Action
Target of Action
The primary targets of 3,7-Diazabicyclo[3.3.1]nonane are the AMPA receptors . These receptors are a type of glutamate receptor, which play a crucial role in the mammalian central nervous system . They are directly involved in the formation of cognitive functions and memory .
Mode of Action
This compound interacts with AMPA receptors as a positive allosteric modulator (PAM) . This means it enhances the receptor’s response to its natural ligand, glutamate . This prevents hyperstimulation of the CNS glutamatergic system and neurotoxicity .
Biochemical Pathways
The activation of AMPA receptors by this compound facilitates glutamatergic neurotransmission in the central nervous system . This modulation of the glutamatergic system can have various downstream effects, including the enhancement of cognitive functions and memory .
Pharmacokinetics
The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,7-Diazabicyclo[33As a positive allosteric modulator of ampa receptors, it is expected to have good bioavailability and cns penetration to exert its effects .
Result of Action
The activation of AMPA receptors by this compound has been shown to have a cognitive-stimulating effect . It has demonstrated effectiveness in behavioral experiments simulating various acute impairments of memory and cognitive functions, as well as in chronic experiments simulating the pathology of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
3,7-Diazabicyclo[3.3.1]nonane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind to AMPA receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system . The interaction of this compound with AMPA receptors enhances glutamatergic neurotransmission, which is crucial for cognitive functions such as learning and memory . Additionally, this compound has been found to interact with neurotrophic factors like BDNF and NGF, promoting neuronal survival and growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating AMPA receptor activity, leading to enhanced synaptic plasticity and improved cognitive functions . This compound also affects gene expression by inducing the production of neurotrophic factors, which support neuronal health and function . Furthermore, this compound impacts cellular metabolism by altering the metabolic flux and levels of metabolites involved in neurotransmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the allosteric sites of AMPA receptors, enhancing their response to glutamate and facilitating synaptic transmission . This binding interaction leads to the activation of downstream signaling pathways that promote synaptic plasticity and cognitive functions . Additionally, this compound induces changes in gene expression by upregulating the production of neurotrophic factors such as BDNF and NGF, which are essential for neuronal survival and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its biochemical activity for extended periods . It may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing synaptic plasticity and cognitive functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance cognitive functions and synaptic plasticity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and disruptions in normal cellular functions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences the metabolic flux of neurotransmitters, particularly glutamate, by modulating the activity of AMPA receptors . This modulation affects the levels of metabolites involved in neurotransmission, contributing to the compound’s overall impact on cognitive functions and synaptic plasticity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as synaptic membranes, where it can exert its biochemical effects . The compound’s distribution is crucial for its efficacy in modulating synaptic transmission and enhancing cognitive functions.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It is primarily localized to synaptic membranes, where it interacts with AMPA receptors to modulate synaptic transmission . Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Diazabicyclo[3.3.1]nonane typically involves the reaction of a dicarboxylic acid ester with a pyridine aldehyde and a primary amine. This process forms a piperidone intermediate, which is then reacted with formaldehyde and another primary amine to yield the final product . Another method involves the alkylation of secondary amines with modified benzyl residues, achieving high yields (65-88%) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,7-Diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and alkylating agents are commonly employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3,7-Diazabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
- 1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Uniqueness: 3,7-Diazabicyclo[3.3.1]nonane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits unique binding characteristics and biological activity, particularly in its role as a modulator of AMPA receptors .
Properties
IUPAC Name |
3,7-diazabicyclo[3.3.1]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-6-2-8-4-7(1)5-9-3-6/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPQJKANBKHDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182283 | |
Record name | 3,7-Diazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280-74-0 | |
Record name | 3,7-Diazabicyclo[3.3.1]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=280-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Diazabicyclo(3.3.1)nonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Diazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BISPIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH6VDH22TL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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